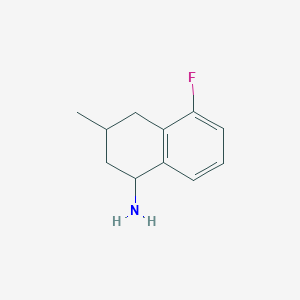

5-Fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Description

5-Fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorinated tetrahydronaphthalene derivative with a methyl group at position 3 and a primary amine at position 1. This scaffold is part of a broader class of bioactive compounds, often explored for central nervous system (CNS) activity due to structural similarities to sertraline and related pharmaceuticals . The fluorine atom enhances lipophilicity and metabolic stability, while the methyl group introduces steric effects that may influence receptor binding .

Properties

Molecular Formula |

C11H14FN |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

5-fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C11H14FN/c1-7-5-9-8(11(13)6-7)3-2-4-10(9)12/h2-4,7,11H,5-6,13H2,1H3 |

InChI Key |

XSSJBCVUJPYJQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C2=C(C1)C(=CC=C2)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

Fluorination: Introduction of the fluorine atom into the naphthalene ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Methylation: Introduction of the methyl group, often through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Amination: Introduction of the amine group, which can be done through reductive amination of the corresponding ketone or aldehyde using reagents like sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Can be reduced to form the corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Undergoes nucleophilic substitution reactions, especially at the fluorine-substituted position, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Azides, thiols.

Scientific Research Applications

5-Fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: Employed in the development of novel materials with specific electronic or optical properties.

Biological Studies: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Core Scaffold Variations

The table below compares key structural and physicochemical properties of 5-fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine with its analogues:

*Calculated based on analogous compounds.

Key Observations

Comparison with Analogues

- Sertraline Derivatives : describe multi-step syntheses involving resolution with D-(-)-mandelic acid, emphasizing the complexity of introducing chirality and aryl substituents.

- Brominated Analogues : and use bromine substituents, which may require palladium-catalyzed coupling reactions, contrasting with the straightforward fluorination/methylation in the target compound.

Receptor Affinity

- Tetrahydronaphthalen-2-amines : reports affinity studies for 4-substituted-N,N-dimethyl derivatives, suggesting substituent size (e.g., cyclohexyl vs. biphenyl) impacts binding to serotonin or dopamine receptors. The 3-methyl group in the target compound may similarly modulate affinity.

- Sertraline Analogues : The 4-(3,4-dichlorophenyl) substitution in is critical for SSRI activity, highlighting that aryl groups at position 4 enhance CNS targeting compared to alkyl/fluoro groups at position 5.

Metabolic Stability

- Fluorine at position 5 likely reduces oxidative metabolism, as seen in other fluorinated pharmaceuticals. The methyl group may further slow degradation via steric shielding .

Biological Activity

5-Fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of a fluorine atom and a methyl group on the naphthalene ring significantly influences its chemical reactivity and biological interactions. The fluorine atom is known to enhance the binding affinity of compounds to various biological targets, while the amine group facilitates hydrogen bonding and electrostatic interactions.

Research indicates that this compound interacts with several biological systems:

- Receptor Binding : The compound exhibits significant binding affinity to sigma receptors, particularly the σ2 subtype. These receptors are implicated in various cellular processes including cancer cell proliferation and neurodegeneration .

- Enzyme Interaction : It has been studied for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Compounds with similar structures have shown varying degrees of MAO inhibition, which could suggest potential antidepressant or neuroprotective effects .

Pharmacological Studies

Several studies have investigated the pharmacological profile of this compound:

- Anticancer Activity : Preliminary data suggest that this compound may exert antiproliferative effects on cancer cell lines by modulating sigma receptor activity. For instance, ligands targeting σ2 receptors have demonstrated promising results in inhibiting prostate cancer cell growth .

- Neuroprotective Effects : Its potential as a neuroprotective agent is being explored due to its interactions with neurotransmitter systems. The modulation of serotonin and dopamine pathways may contribute to its therapeutic effects in neurological disorders .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Laboratory-scale Synthesis : Typically involves multi-step reactions starting from commercially available naphthalene derivatives. Key steps include fluorination and amination reactions under controlled conditions to ensure high yield and purity.

- Industrial-scale Production : Automated systems are utilized for precise control over reaction parameters, enhancing efficiency and scalability for commercial applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | Lacks methyl group at position 3 | Reduced binding affinity |

| 3-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine | Lacks fluorine atom | Lower pharmacological activity |

| 5-Fluoro-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-am | Contains phenyl group instead of methyl | Altered receptor interactions |

This table illustrates how the specific arrangement of functional groups affects both the chemical behavior and biological efficacy of these compounds.

Case Studies

Recent studies have highlighted the potential applications of this compound:

- Cancer Treatment : A study demonstrated that compounds targeting σ2 receptors showed enhanced cytotoxicity against prostate cancer cells when combined with other therapeutic agents .

- Neurological Disorders : Research focusing on MAO inhibition has indicated that modifications in the chemical structure can lead to significant improvements in neuroprotective activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.